Cas no 1343399-80-3 (1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine)
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine
- EN300-873008
- AKOS013997344
- 1343399-80-3
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- Inchi: 1S/C8H16N4/c1-4-12-7(10-6-11-12)5-8(2,3)9/h6H,4-5,9H2,1-3H3
- InChI Key: JQCDADSDEQTTTA-UHFFFAOYSA-N
- SMILES: N1(CC)C(CC(C)(C)N)=NC=N1
Computed Properties
- Exact Mass: 168.137496527g/mol
- Monoisotopic Mass: 168.137496527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 56.7Ų
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-873008-0.05g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
1343399-80-3 | 95.0% | 0.05g |
$948.0 | 2025-02-21 | |
| Enamine | EN300-873008-0.1g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
1343399-80-3 | 95.0% | 0.1g |
$993.0 | 2025-02-21 | |
| Enamine | EN300-873008-0.25g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
1343399-80-3 | 95.0% | 0.25g |
$1038.0 | 2025-02-21 | |
| Enamine | EN300-873008-0.5g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
1343399-80-3 | 95.0% | 0.5g |
$1084.0 | 2025-02-21 | |
| Enamine | EN300-873008-1.0g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
1343399-80-3 | 95.0% | 1.0g |
$1129.0 | 2025-02-21 | |
| Enamine | EN300-873008-2.5g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
1343399-80-3 | 95.0% | 2.5g |
$2211.0 | 2025-02-21 | |
| Enamine | EN300-873008-5.0g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
1343399-80-3 | 95.0% | 5.0g |
$3273.0 | 2025-02-21 | |
| Enamine | EN300-873008-10.0g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
1343399-80-3 | 95.0% | 10.0g |
$4852.0 | 2025-02-21 | |
| Enamine | EN300-873008-1g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
1343399-80-3 | 1g |
$1129.0 | 2023-09-01 | ||
| Enamine | EN300-873008-5g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
1343399-80-3 | 5g |
$3273.0 | 2023-09-01 |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine
Introduction to 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine (CAS No. 1343399-80-3) and Its Applications in Modern Chemical Biology
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine, identified by the CAS number 1343399-80-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a triazole ring linked to an isobutylamine moiety, which together contribute to its distinct chemical behavior and biological activity.
The triazole moiety is a well-studied pharmacophore, known for its ability to enhance binding affinity and metabolic stability in drug molecules. In particular, the 1-substituted triazole derivatives have shown promise in various therapeutic areas, including antifungal and antiviral applications. The presence of an ethyl group at the 1-position of the triazole ring further modulates its electronic properties, influencing both its reactivity and interaction with biological targets.
Meanwhile, the isobutylamine side chain provides a hydrophobic anchor that can improve membrane permeability, a crucial factor for drug bioavailability. This structural feature makes 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine a versatile scaffold for designing novel bioactive molecules. Recent studies have highlighted its potential in modulating enzyme activities and signaling pathways relevant to inflammation and neurodegeneration.
In the context of modern drug discovery, the synthesis of this compound has been optimized for scalability and purity, ensuring that researchers can reliably incorporate it into complex molecular libraries. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled the efficient construction of its core structure. These techniques not only improve yield but also minimize byproduct formation, making the compound suitable for high-throughput screening (HTS) applications.
One of the most compelling aspects of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine is its demonstrated ability to interact with biological targets in novel ways. For instance, preliminary computational studies suggest that it may bind to enzymes involved in metabolic pathways relevant to cancer progression. The compound’s dual functionality—combining a bioactive triazole core with a lipophilic alkyl chain—makes it an attractive candidate for developing small-molecule inhibitors.
Recent experimental investigations have begun to unravel the mechanistic basis of its biological effects. In vitro assays have revealed that it can inhibit the activity of certain kinases, which are overexpressed in various malignancies. Additionally, its ability to modulate ion channel function has been observed in neuronal cell lines, hinting at potential applications in treating neurodegenerative disorders. These findings underscore the compound’s therapeutic promise and justify further exploration.
The chemical stability of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine under various conditions has also been thoroughly evaluated. Spectroscopic analyses indicate that it remains intact under physiological pH ranges and temperatures, suggesting its suitability for oral or parenteral administration. Furthermore, preliminary toxicological assessments have shown low acute toxicity profiles in animal models, paving the way for future preclinical studies.
The integration of computational chemistry into the study of this compound has accelerated the discovery process. Molecular docking simulations have identified potential binding pockets on target proteins, guiding medicinal chemists in designing analogs with enhanced potency. These virtual screening approaches complement traditional wet-lab experimentation by providing rapid insights into structure-function relationships.
As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to yield more refined derivatives of 1-(1-ethyl-1H-1,2,4-triazol-5-ylyl)-2-methylpropanamino (CAS No. 1343399803). Such partnerships will leverage expertise in synthetic chemistry, pharmacology, and bioinformatics to translate promising leads into viable drug candidates. The compound’s unique combination of structural features positions it as a valuable building block for future therapeutics.
The regulatory landscape for novel compounds like this one is also evolving to support innovation. Regulatory agencies now recognize the importance of advanced characterization techniques and preclinical data generation strategies when evaluating new molecular entities. This shift has created a more streamlined pathway for bringing innovative drugs to market while maintaining safety standards.
In conclusion, 1343399803 CAS number identifies a compound with significant potential in chemical biology and pharmaceutical development Its unique structural features, including the triazole ring and isobutylamine side chain, contribute to its versatility as a pharmacophore The growing body of research underscores its therapeutic promise, particularly in areas such as oncology and neurology As synthetic methodologies advance, opportunities for optimizing this molecule will continue to expand, driving further innovation in drug discovery
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